1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone
Brand Name: Vulcanchem
CAS No.: 1797982-43-4
VCID: VC0033053
InChI: InChI=1S/C24H25NO2/c1-19(25(2)17-20-9-5-3-6-10-20)24(26)22-13-15-23(16-14-22)27-18-21-11-7-4-8-12-21/h3-16,19H,17-18H2,1-2H3
SMILES: CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N(C)CC3=CC=CC=C3
Molecular Formula: C24H25NO2
Molecular Weight: 359.469

1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone

CAS No.: 1797982-43-4

Cat. No.: VC0033053

Molecular Formula: C24H25NO2

Molecular Weight: 359.469

* For research use only. Not for human or veterinary use.

1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone - 1797982-43-4

Specification

CAS No. 1797982-43-4
Molecular Formula C24H25NO2
Molecular Weight 359.469
IUPAC Name 2-[benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one
Standard InChI InChI=1S/C24H25NO2/c1-19(25(2)17-20-9-5-3-6-10-20)24(26)22-13-15-23(16-14-22)27-18-21-11-7-4-8-12-21/h3-16,19H,17-18H2,1-2H3
Standard InChI Key SYWTYOYZEANJFO-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N(C)CC3=CC=CC=C3

Introduction

Chemical Identity and Structure

The chemical structure consists of three main components: the propanone backbone, the benzyloxy-substituted phenyl ring, and the N-benzyl-N-methylamino group. The carbonyl group in the propanone segment serves as a potential reaction site for nucleophilic addition, while the tertiary amine can participate in various reactions typical of amino groups. The benzyloxy group adds steric bulk and can influence the compound's solubility and binding properties in biological systems.

Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers, as summarized in Table 1.

Table 1: Chemical Identifiers of 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone

Identifier TypeValue
CAS Number1797982-43-4
Molecular FormulaC₂₄H₂₅NO₂
Molecular Weight359.46 g/mol
IUPAC Name1-[4-(Phenylmethoxy)phenyl]-2-[(N-phenyl-N-methyl)methylamino]-1-propanone
SMILESO=C(C(N(C)CC1=CC=CC=C1)C)C2=CC=C(OCC3=CC=CC=C3)C=C2
InChIInChI=1S/C24H25NO2/c1-19(25(2)17-20-9-5-3-6-10-20)24(26)22-13-15-23(16-14-22)27-18-21-11-7-4-8-12-21/h3-16,19H,17-18H2,1-2H3

Physical and Chemical Properties

The physical and chemical properties of 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone significantly influence its behavior in various chemical environments and its potential applications in research and industry. Understanding these properties is crucial for researchers working with this compound.

Physical Properties

1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone typically appears as a beige powder at room temperature. Its physical state is solid, with a molecular weight of 359.46 g/mol. The compound contains both hydrophobic aromatic rings and more polar functional groups, which influence its solubility profile and interactions with various solvents and biological systems .

Table 2: Physical Properties of 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone

PropertyDescription
Physical AppearanceBeige Powder
Physical StateSolid
Molecular Weight359.46 g/mol
SolubilitySoluble in Chloroform, Dichloromethane, DMSO
Recommended Storage2-8°C, Protected from air and light
Purity (Commercial)Typically ≥98%

The compound's solubility characteristics demonstrate its compatibility with organic solvents, which is consistent with its molecular structure containing multiple aromatic rings. This solubility profile influences both its handling in laboratory settings and its potential pharmaceutical applications .

Chemical Reactivity

The chemical reactivity of 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone is primarily determined by its functional groups. The carbonyl group in the propanone backbone can participate in nucleophilic addition reactions, while the N-benzyl-N-methylamino group may engage in electrophilic aromatic substitution reactions. Additionally, the compound can undergo reduction or oxidation reactions depending on the conditions, potentially leading to derivatives with altered biological or chemical properties.

The benzyloxy group can be cleaved under specific conditions, such as hydrogenolysis or strong acidic environments, which may be utilized in synthetic pathways to create phenolic derivatives. The tertiary amine functionality can participate in alkylation reactions or act as a base in appropriate reaction conditions. These diverse reactive sites make the compound versatile in organic synthesis applications.

Synthesis and Preparation

The synthesis of 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone typically involves multi-step organic reactions, although specific synthetic routes may vary based on laboratory techniques and available reagents. While the search results don't provide a detailed synthetic pathway specifically for this compound, comparable compounds with similar structural elements often utilize established organic chemistry methodologies.

One possible synthetic approach might involve the preparation of a suitable 4-(benzyloxy)benzaldehyde derivative, followed by condensation with an appropriate amino compound to form the desired amine linkage. The carbonyl group could be introduced through oxidation reactions or alternative synthetic strategies. The benzyloxy group is commonly introduced by reaction of the corresponding phenol with benzyl bromide under basic conditions .

In related syntheses described in the literature, compounds containing similar structural motifs have been prepared through strategic protection and deprotection steps, often utilizing benzyl protecting groups for phenolic hydroxyl functions. For instance, the search results mention a synthetic pathway where 3-bromo-4-methylphenol was protected as a benzoate, followed by bromination with N-bromosuccinimide under radical conditions to afford a benzyl bromide intermediate, which was subsequently used in alkylation reactions .

Applications and Uses

1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone has several documented and potential applications across different fields, particularly in pharmaceutical research and chemical synthesis.

Pharmaceutical Intermediates

The primary documented application of this compound is as an intermediate in the preparation of 4-Hydroxy Ephedrine (H825305), a pharmaceutical compound with potential therapeutic applications. This role highlights the compound's importance in synthetic pathways leading to bioactive molecules with medicinal value .

The structural features of 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone, particularly its amino-ketone scaffold, suggest potential applications in developing compounds that could interact with various biological targets. Similar structural motifs appear in compounds that modulate neurotransmitter systems or interact with specific enzymes involved in metabolic pathways.

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